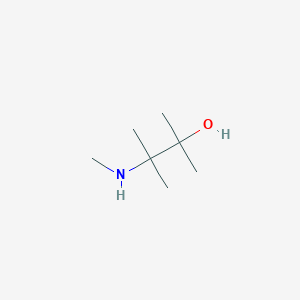
4'-Hydroxy Clofentezine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxy Clofentezine is a metabolite of Clofentezine, a selective acaricide used primarily for controlling mites. The compound is characterized by its molecular formula C₁₄H₈Cl₂N₄O and a molecular weight of 319.15 g/mol . It is known for its low aqueous solubility and moderate persistence in soil systems .
Vorbereitungsmethoden
The synthesis of 4’-Hydroxy Clofentezine involves the hydroxylation of Clofentezine. The specific synthetic routes and reaction conditions are not widely documented, but it is typically prepared as a reference standard for environmental testing . Industrial production methods are not extensively detailed in the available literature.
Analyse Chemischer Reaktionen
4’-Hydroxy Clofentezine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxy Clofentezine is primarily used in scientific research as a reference standard for environmental analysis and testing . Its applications extend to:
Chemistry: Used in studies related to pesticide metabolism and environmental fate.
Biology: Investigated for its effects on non-target organisms, including aquatic life and soil invertebrates.
Medicine: Limited research on its potential effects on human health, primarily focusing on its toxicity and metabolic pathways.
Industry: Utilized in the development and testing of new acaricides and related compounds
Wirkmechanismus
The mechanism of action of 4’-Hydroxy Clofentezine involves its role as a metabolite of Clofentezine. Clofentezine acts as an ovicide, targeting the eggs and early motile stages of mites. The molecular targets include mite growth inhibitors affecting chitin synthesis (CHS1) . The pathways involved in its action are primarily related to disrupting the normal development of mite eggs and larvae .
Vergleich Mit ähnlichen Verbindungen
4’-Hydroxy Clofentezine can be compared with other similar compounds, such as:
Clofentezine: The parent compound, used widely as an acaricide.
Hexythiazox: Another acaricide with a similar mode of action, affecting mite growth.
Diflovidazin: A compound with comparable chemical properties and applications.
The uniqueness of 4’-Hydroxy Clofentezine lies in its specific hydroxylated structure, which influences its environmental persistence and toxicity profile .
Eigenschaften
Molekularformel |
C14H8Cl2N4O |
|---|---|
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
3-chloro-4-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
InChI |
InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-6-5-8(21)7-12(10)16/h1-7,21H |
InChI-Schlüssel |
URIZMMOZTBABJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=C(C=C3)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)






![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)


![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)

